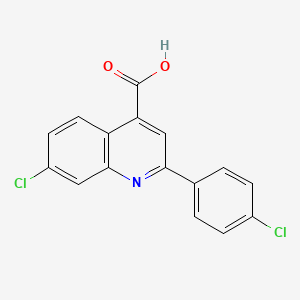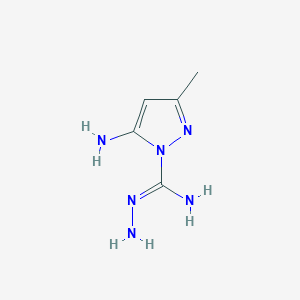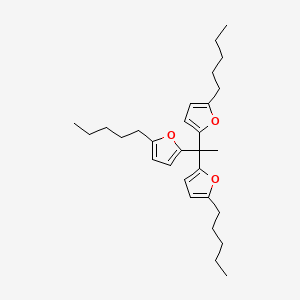
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is a complex organic compound that features a phosphine group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Attachment of the Diphenylphosphino Group: This step involves the reaction of cyclohexyl derivatives with diphenylphosphine under controlled conditions, often using a catalyst.
Formation of the Ethanamine Moiety: The ethanamine group is introduced through alkylation reactions, where dimethylamine is reacted with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the cyclohexyl ring or the ethanamine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Cyclohexyl Derivatives: Resulting from reduction reactions.
Substituted Phosphine Compounds: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The mechanism by which (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the ethanamine moiety can interact with biological targets, modulating their function.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Cyclohexylamine: A simpler amine with applications in organic synthesis.
Dimethylphosphine: Another phosphine compound with different reactivity.
Uniqueness
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is unique due to its combination of a phosphine group with a cyclohexyl ring and an ethanamine moiety, providing distinct chemical and physical properties that are not found in simpler analogs.
特性
分子式 |
C22H30NP |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
(1R)-1-(2-diphenylphosphanylcyclohexyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H30NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18,21-22H,10-11,16-17H2,1-3H3/t18-,21?,22?/m1/s1 |
InChIキー |
ADZBXEBMMOYFFB-OSFYOIPJSA-N |
異性体SMILES |
C[C@H](C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
正規SMILES |
CC(C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)








![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)

